Functional Selectivity: Partial Agonism at M1 Receptors vs. Competitive Antagonism at M2 and M3 Receptors
L-687,306 exhibits a distinct functional selectivity profile not observed in classical muscarinic agonists like carbachol or oxotremorine-M. In functional pharmacological assays, L-687,306 acts as a partial agonist at M1 receptors in the rat superior cervical ganglion while simultaneously acting as a high-affinity competitive antagonist at guinea-pig cardiac M2 and ileal M3 receptors [1]. This dual agonist/antagonist profile is a key differentiator. In contrast, the comparator amino-oxadiazole analog (3R,4R)-3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane displays a different pattern, exhibiting full agonism at hippocampal M1 receptors (116% efficacy) and partial agonism at ganglionic M1 receptors (36% efficacy), without the pronounced M2/M3 antagonism seen with L-687,306 [2].
| Evidence Dimension | Functional Selectivity Profile (M1 Agonism vs. M2/M3 Antagonism) |
|---|---|
| Target Compound Data | Partial agonist at rat ganglionic M1 receptors; high-affinity competitive antagonist at guinea-pig cardiac M2 and ileal M3 receptors [1]. |
| Comparator Or Baseline | (3R,4R)-3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane: Full agonist at hippocampal M1 (pD2 9.8, 116% efficacy); partial agonist at ganglionic M1 (pD2 10.2, 36% efficacy); full agonist at ileal M3 (pD2 8.8, 87% efficacy) [2]. |
| Quantified Difference | L-687,306 exhibits M2/M3 antagonism; the comparator exhibits M3 agonism. |
| Conditions | Functional assays: rat superior cervical ganglion (M1), guinea-pig atria (M2), guinea-pig ileum (M3) [1]. |
Why This Matters
This unique functional selectivity makes L-687,306 an irreplaceable tool for studying M1 receptor signaling in isolation from confounding M2/M3 activation or for investigating receptor reserve phenomena.
- [1] Freedman SB, Patel S, Harley EA, Iversen LL, Baker R, Showell GA, Saunders J, McKnight A, Newberry N, Scholey K. L-687,306: a functionally selective and potent muscarinic M1 receptor agonist. Eur J Pharmacol. 1992 Apr 29;215(1):135-6. doi: 10.1016/0014-2999(92)90618-e. PMID: 1516645. View Source
- [2] Pombo-Villar E, Wiederhold KH, Mengod G, Palacios JM, Supavilai P, Boddeke HW. Stereoisomerism and muscarinic receptor agonists: synthesis and effects of the stereoisomers of 3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane. Eur J Pharmacol. 1992 Aug 3;226(4):317-25. doi: 10.1016/0922-4106(92)90049-2. PMID: 1397060. View Source
